REACTION_CXSMILES
|
[N:1]1[N:2]2[CH:13]=[CH:12][N:11]=[C:3]2[N:4]=[C:5]([C:7]([OH:10])([CH3:9])[CH3:8])[CH:6]=1.C([O-])(=O)C.[Na+].[Br:19]Br>C(O)(=O)C>[Br:19][C:13]1[N:2]2[N:1]=[CH:6][C:5]([C:7]([OH:10])([CH3:9])[CH3:8])=[N:4][C:3]2=[N:11][CH:12]=1 |f:1.2|
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Name
|
|
Quantity
|
5.55 g
|
Type
|
reactant
|
Smiles
|
N=1N2C(N=C(C1)C(C)(C)O)=NC=C2
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Name
|
|
Quantity
|
3.83 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
1.77 mL
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Type
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reactant
|
Smiles
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BrBr
|
Name
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|
Quantity
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12 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The solution was stirred at room temperature for 25 min
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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partitioned between saturated aqueous NaHCO3 (2 l) and ethyl acetate (1 l)
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Type
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EXTRACTION
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Details
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The aqueous layer (pH 7) was further extracted with ethyl acetate (1 l)
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organic extracts were dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
evaporated iii, vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (silica gel, 2% MeOH/CH2Cl2)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C2N1N=CC(=N2)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.17 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |